molecular formula C22H30N8O2 B273720 3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

Cat. No. B273720
M. Wt: 438.5 g/mol
InChI Key: HZVQBEMHLWZTOD-SHVGQUPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone, also known as DMAMCL, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicine.

Mechanism of Action

The mechanism of action of 3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is not fully understood. However, it has been found to selectively bind to certain proteins, such as protein tyrosine phosphatases, and inhibit their activity. This inhibition of protein tyrosine phosphatases can lead to the activation of cell signaling pathways, which can have a wide range of effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and prevent the formation of biofilms. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which can help to protect cells from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has a high degree of selectivity for certain proteins, which can make it a useful tool for studying cellular processes. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the use of 3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone in scientific research. One potential application is in the development of new cancer therapies. This compound has been found to induce apoptosis in cancer cells, and further research could lead to the development of new drugs that target this pathway. Additionally, this compound could be used as a tool for studying the role of protein tyrosine phosphatases in cellular processes. Finally, this compound could be used in the development of new antimicrobial agents, as it has been found to inhibit the growth of bacteria and fungi.

Synthesis Methods

The synthesis of 3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone involves the reaction of 3-[4-(dimethylamino)phenyl]acrylaldehyde with 4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazine. This reaction results in the formation of this compound, which is a yellow crystalline powder. The synthesis of this compound has been optimized and can be performed using various methods, including microwave-assisted synthesis, solvent-free synthesis, and ultrasound-assisted synthesis.

Scientific Research Applications

3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicine. This compound has been used as a fluorescent probe for the detection of metal ions, such as copper and iron. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, this compound has been used as a selective inhibitor of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways.

properties

Molecular Formula

C22H30N8O2

Molecular Weight

438.5 g/mol

IUPAC Name

N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C22H30N8O2/c1-28(2)19-7-5-18(6-8-19)4-3-9-23-27-20-24-21(29-10-14-31-15-11-29)26-22(25-20)30-12-16-32-17-13-30/h3-9H,10-17H2,1-2H3,(H,24,25,26,27)/b4-3+,23-9+

InChI Key

HZVQBEMHLWZTOD-SHVGQUPYSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

SMILES

CN(C)C1=CC=C(C=C1)C=CC=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Origin of Product

United States

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